

Spectroscopic Profile of 2,5-Dimethyl-1,5-hexadiene: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethyl-1,5-hexadiene

Cat. No.: B165583

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2,5-Dimethyl-1,5-hexadiene**. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from various spectral databases. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development, offering a concise and well-structured summary of the compound's spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2,5-Dimethyl-1,5-hexadiene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.7	m	4H	=CH ₂
~2.0	s	4H	-CH ₂ -
~1.7	s	6H	-CH ₃

Solvent: CDCl₃ Note: Splitting patterns may be complex due to allylic coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Carbon Type
145.6	C (quaternary)
110.1	CH ₂
35.7	CH ₂
22.4	CH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Vibration
~3075	=C-H stretch
~2970	C-H stretch (aliphatic)
~1650	C=C stretch
~1440	C-H bend (aliphatic)
~890	=C-H bend (out-of-plane)

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
110	Low	[M] ⁺ (Molecular Ion)
95	Moderate	[M - CH ₃] ⁺
69	High	[C ₅ H ₉] ⁺
55	Moderate	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺ (Allyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to analyze liquid organic compounds like **2,5-Dimethyl-1,5-hexadiene**. The specific parameters used to acquire the data presented in this guide are not publicly available; however, these protocols outline the standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3) to a final volume of about 0.6 mL. The solution is then transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin, uniform film. For analysis using an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the clean, empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

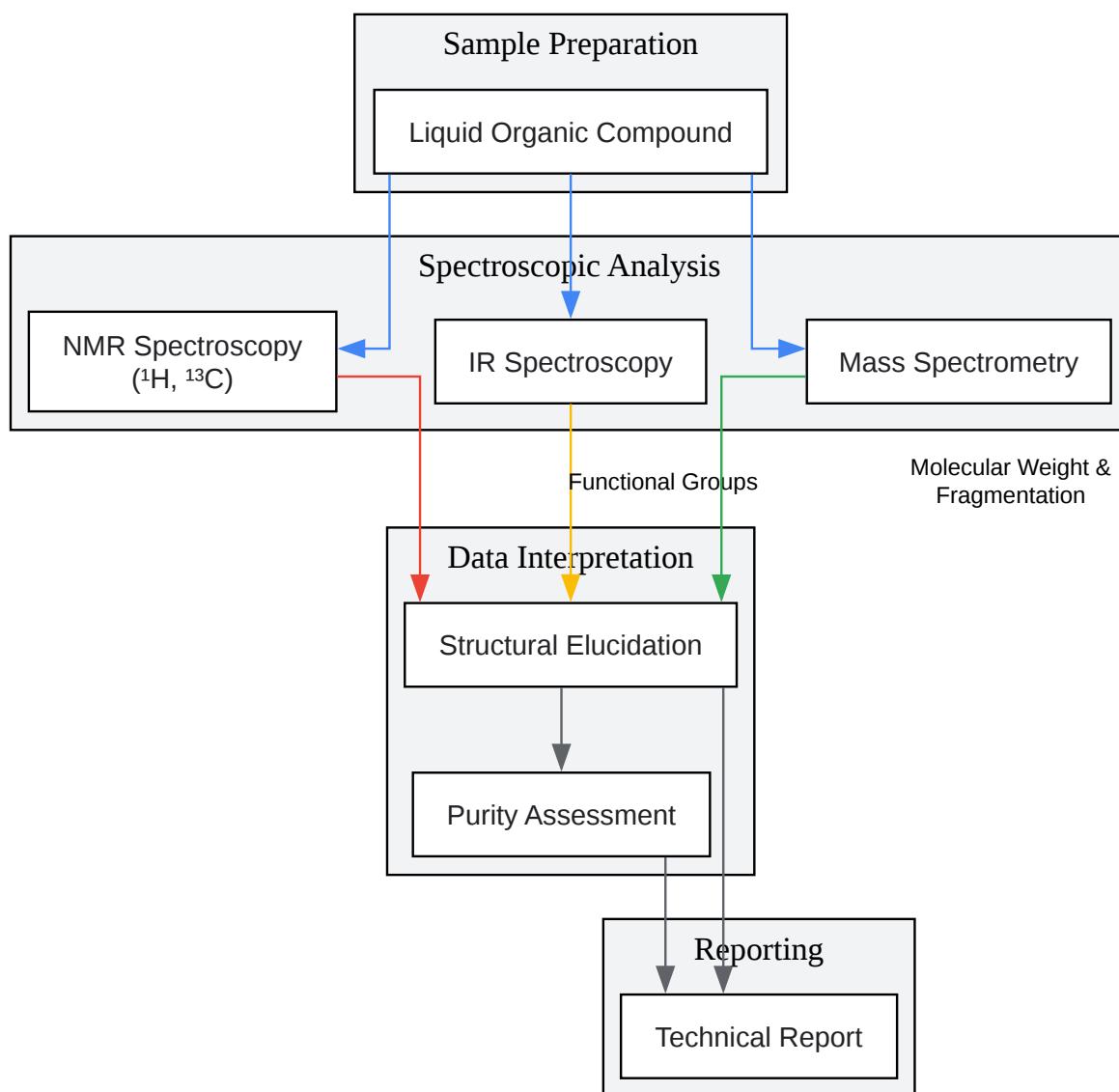
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the volatile compound is prepared in a suitable solvent. A small volume (typically 1 μL) of the solution is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact.

The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown liquid organic compound.



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Caption: A logical workflow for the spectroscopic analysis of a liquid organic compound.

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